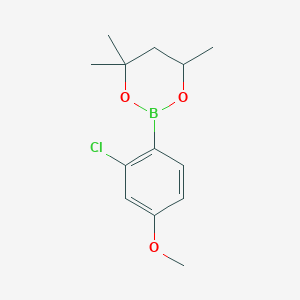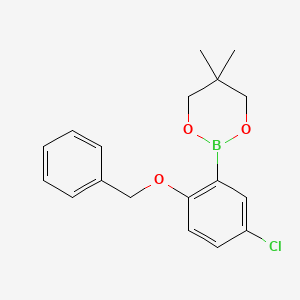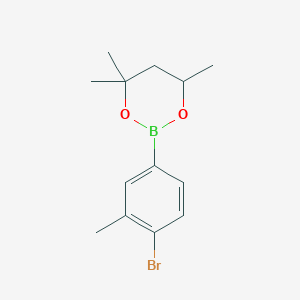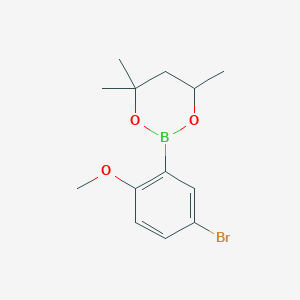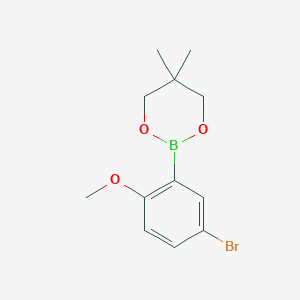
2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, abbreviated as 2-BMP-DMB, is a boron-containing compound that has been studied for its potential applications in various scientific research fields. It is an organoboron compound that has been used for various purposes in organic synthesis, such as the synthesis of heterocyclic compounds and the preparation of enantiomerically pure compounds. In addition, 2-BMP-DMB has been studied for its potential applications in biochemistry, pharmacology, and other areas of research.
Aplicaciones Científicas De Investigación
2-BMP-DMB has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of various heterocyclic compounds and in the preparation of enantiomerically pure compounds. In addition, it has been studied for its potential applications in biochemistry, pharmacology, and other areas of research. For example, 2-BMP-DMB has been used in the synthesis of a novel class of compounds known as boron-containing peptides, which have potential applications in drug discovery.
Mecanismo De Acción
2-BMP-DMB is an organoboron compound that is capable of forming covalent bonds with various substrates, such as proteins and nucleic acids. It is believed that the formation of such bonds is mediated by the formation of a boron-oxygen bond between the boron atom of 2-BMP-DMB and the oxygen atom of the substrate. This boron-oxygen bond is believed to be responsible for the biological activity of 2-BMP-DMB.
Biochemical and Physiological Effects
2-BMP-DMB has been studied for its potential applications in biochemistry and pharmacology. In particular, it has been studied for its potential to modulate the activity of various enzymes and proteins. For example, it has been found to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, it has been found to modulate the activity of various proteins involved in signal transduction pathways, such as the MAPK and NF-κB pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-BMP-DMB has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available from chemical suppliers. In addition, it is relatively easy to synthesize and can be used in a variety of synthetic reactions. However, it is important to note that 2-BMP-DMB is a highly reactive compound and should be handled with care. It is also important to note that 2-BMP-DMB has a limited solubility in water and should be used in a suitable solvent, such as dimethyl sulfoxide (DMSO).
Direcciones Futuras
There are several potential future directions for the use of 2-BMP-DMB. It could be used in the synthesis of novel compounds with potential applications in drug discovery and development. In addition, it could be used in the study of biological processes, such as signal transduction pathways, as well as in the development of new therapeutic agents. Furthermore, it could be used in the study of boron-containing peptides and other boron-containing compounds for potential applications in biochemistry and pharmacology. Finally, 2-BMP-DMB could be used in the development of new catalysts for organic synthesis.
Métodos De Síntesis
2-BMP-DMB can be synthesized by the reaction of 5-bromo-2-methoxyphenol with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of sodium hydroxide. The reaction is carried out in an aprotic solvent, such as dimethyl sulfoxide (DMSO), at room temperature. The reaction mixture is stirred for 1-2 hours, and the product is then isolated by filtration and washed with aqueous sodium hydroxide.
Propiedades
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-12(2)7-16-13(17-8-12)10-6-9(14)4-5-11(10)15-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDFSYCNHACQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







